molecular formula C5H9Cl3Si B081576 Trichlorocyclopentylsilane CAS No. 14579-03-4

Trichlorocyclopentylsilane

Cat. No.: B081576
CAS No.: 14579-03-4
M. Wt: 203.56 g/mol
InChI Key: FCMZRNUHEXJWGB-UHFFFAOYSA-N
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Description

Trichloro(cyclopentyl)silane is a polyhedral oligomeric silsesquioxane (POSS) derivate which is synthesized by hydrosilylation of cyclopentene and trichlorosilane.

Mechanism of Action

Cyclopentyltrichlorosilane, also known as trichloro(cyclopentyl)silane or Trichlorocyclopentylsilane, is a chemical compound with the molecular formula C5H9Cl3Si . This compound plays a significant role in various chemical reactions, particularly in the synthesis of polyhedral oligomeric silsesquioxane (POSS) derivatives .

Target of Action

The primary target of Cyclopentyltrichlorosilane is other reagents in organic synthesis . It reacts with these reagents to form desired organic products. It is widely used in the pharmaceutical, agrochemical, and polymer industries .

Mode of Action

Cyclopentyltrichlorosilane interacts with its targets through a process known as hydrolytic condensation . This reaction involves the breaking of a bond in the reactant molecules by the addition of water, leading to the formation of new compounds. The hydrolytic condensation of Cyclopentyltrichlorosilane is a key step in the synthesis of POSS derivatives .

Biochemical Pathways

Its role in the synthesis of poss derivatives suggests that it may influence pathways related to the formation and degradation of these compounds .

Pharmacokinetics

Given its use in chemical synthesis, it is likely that its bioavailability and pharmacokinetics are highly dependent on the specific conditions of the reaction, including temperature, ph, and the presence of other reagents .

Result of Action

The primary result of Cyclopentyltrichlorosilane’s action is the formation of new compounds, particularly POSS derivatives . These compounds have a wide range of applications, including in the development of new materials with enhanced thermal and mechanical properties .

Action Environment

The action, efficacy, and stability of Cyclopentyltrichlorosilane are influenced by various environmental factors. These include the temperature and pH of the reaction environment, as well as the presence of other reagents . For example, the hydrolytic condensation of Cyclopentyltrichlorosilane is typically carried out under reflux conditions in aqueous acetone .

Properties

IUPAC Name

trichloro(cyclopentyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Cl3Si/c6-9(7,8)5-3-1-2-4-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMZRNUHEXJWGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9065788
Record name Trichlorocyclopentylsilane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14579-03-4
Record name Cyclopentyltrichlorosilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14579-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentane, (trichlorosilyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014579034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentane, (trichlorosilyl)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Trichlorocyclopentylsilane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trichlorocyclopentylsilane
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Synthesis routes and methods I

Procedure details

In a 100 ml autoclave were charged 13.7 g (0.201 mole) of cyclopentene, 24.8 g (0.183 mole) of trichlorosilane and 25 μl of a 0.077 m mole/ml chloroplatinic acid solution in isopropyl alcohol (platinum content 1.92×10-6 mole), which were then stirred at 150° C. for 30 minutes. Cyclopentyl trichlorosilane was obtained quantitatively.
Quantity
13.7 g
Type
reactant
Reaction Step One
Quantity
24.8 g
Type
reactant
Reaction Step One
Quantity
1.92e-06 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

The reaction was performed by agitating the reaction mixture, which was prepared from 19.1 g (0.141 mole) of trichlorosilane, 9.2 g (0.135 mole) of cyclopentene and 0.13 g of the catalyst I corresponding to 23 ppm by weight as platinum based on the total amount of trichlorosilane and cyclopentene, in a glass flask at 30° C. for 22 hours under normal pressure. Only about 22% of the starting reactants had been reacted after the end of this reaction time as determined by the gas chromatographic analysis. Treatment of the reaction mixture after the reaction was performed in the same manner as in Example 1 to give 5.2 g (0.0256 mole) of cyclopentyl trichlorosilane in a yield of 19% as isolated based on the theoretical value.
Quantity
19.1 g
Type
reactant
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step One
[Compound]
Name
catalyst I
Quantity
0.13 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
starting reactants
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trichlorocyclopentylsilane
Reactant of Route 2
Trichlorocyclopentylsilane
Reactant of Route 3
Trichlorocyclopentylsilane
Reactant of Route 4
Trichlorocyclopentylsilane
Customer
Q & A

Q1: What is the primary reaction Cyclopentyltrichlorosilane undergoes in the context of these research papers?

A1: The research primarily focuses on the hydrolytic condensation of Cyclopentyltrichlorosilane. This reaction involves the compound reacting with water, leading to the substitution of chlorine atoms with hydroxyl (OH) groups and subsequent condensation reactions forming siloxane (Si-O-Si) bonds [, ]. This process is fundamental for creating various silanol-containing compounds and ultimately, polyhedral oligomeric silsesquioxanes (POSS) [].

Q2: What unique structural feature does the hydrolytic condensation of Cyclopentyltrichlorosilane in specific conditions produce?

A2: While typical conditions lead to a trisilanol product, modifying the solvent composition during the hydrolytic condensation of Cyclopentyltrichlorosilane can yield a distinctive tetrasilanol cyclosiloxane []. This cyclic compound features four silanol (Si-OH) groups available for further reactions, making it a potential building block for more complex siloxane-based materials.

Q3: How does the structure of the siloxane derived from Cyclopentyltrichlorosilane influence its crystallographic properties?

A3: Researchers successfully synthesized and characterized a new siloxane, 3-endo-tert-butyldimethylsiloxy-1,3,5,7,9,11,14-heptacyclopentyltetracyclo­[7.3.3.13,14.15,11]­­heptasiloxane, from a trisilanol derivative of Cyclopentyltrichlorosilane []. Interestingly, this siloxane exhibits a remarkable ability to form well-diffracting crystals, unusual for polyhedral oligosilsesquioxanes. This characteristic is attributed to the absence of intermolecular hydrogen bonding interactions typically present in the parent polysilanols []. This finding highlights the impact of structural modifications on the physical properties of these compounds.

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